molecular formula C5H6N4O2 B13098845 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide CAS No. 2125-91-9

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

Cat. No.: B13098845
CAS No.: 2125-91-9
M. Wt: 154.13 g/mol
InChI Key: PIJZPMBSSLXALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is a valuable dihydropyridazine derivative serving as a key chemical intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest in the design and synthesis of novel non-purine xanthine oxidase (XO) inhibitors . Research indicates that derivatives of this core structure act as potent enzyme inhibitors, with one study identifying a lead compound (IC50 = 1.03 µM) that functions as a mixed-type XO inhibitor . The mechanism is attributed to the hydrazide moiety forming critical hydrogen bonds with key amino acid residues (Arg880, Glu802, and Mos3004) within the enzyme's active site, a binding mode that differs from traditional carboxylate-containing inhibitors . Beyond xanthine oxidase inhibition, the dihydropyridazine scaffold is also explored in other therapeutic areas, including as a potential inverse agonist for the cannabinoid CB2 receptor, highlighting its versatility in pharmaceutical development . Researchers value this building block for developing new chemical entities aimed at treating conditions like hyperuricemia and gout . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2125-91-9

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

6-oxo-1H-pyridazine-5-carbohydrazide

InChI

InChI=1S/C5H6N4O2/c6-8-4(10)3-1-2-7-9-5(3)11/h1-2H,6H2,(H,8,10)(H,9,11)

InChI Key

PIJZPMBSSLXALM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Method Overview

A highly efficient and regioselective one-pot synthesis method has been reported for 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives, which are structurally related to 3-oxo-2,3-dihydropyridazine-4-carbohydrazide. This method involves the reaction of:

  • Aryl glyoxals
  • Dialkyl malonates
  • Hydrazine hydrate

in pyridine at room temperature. The reaction proceeds smoothly under mild conditions, yielding the target compound with good to excellent yields.

Key Features

Reaction Scheme Summary

Reactants Conditions Product Yield (%)
Aryl glyoxal + Dialkyl malonate + Hydrazine hydrate Pyridine, RT, 12-24 h 6-Aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide 75-90

Source: Turkish Journal of Chemistry, 2013

Condensation of Cyanoacetyl Hydrazide with Substituted Benzil

Method Overview

Another well-established method involves the condensation of cyanoacetyl hydrazide with substituted benzil derivatives in the presence of a catalyst such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO). The reaction is typically carried out at elevated temperatures (~110 °C) for a short period (2-4 minutes).

Procedure Highlights

  • The reaction mixture melts and solidifies, indicating product formation.
  • The product is purified by recrystallization from ethyl acetate without chromatographic steps.
  • The reaction is monitored by thin-layer chromatography (TLC).
  • The method yields high purity products with excellent elemental analysis agreement.

Reaction Conditions and Yields

Reactants Catalyst Temperature Time Yield (%) Purification
Cyanoacetyl hydrazide + Substituted benzil CCSO nano catalyst 110 °C 2-4 min Up to 100 Recrystallization from ethyl acetate

Source: RSC Advances, 2014

Hofmann Elimination and Subsequent Transformations

Method Overview

This method synthesizes this compound via a sequence starting from substituted phenylpropanamides. The key steps include:

  • Treatment with strong acid (e.g., sulfuric acid) to deprotonate methylene adjacent to the phenyl group.
  • Base-induced elimination (e.g., with sodium hydroxide) to form phenylamide.
  • Reaction with hydroxylamine hydrochloride to yield the target carbohydrazide.

Advantages and Considerations

  • Allows access to derivatives with varied substitution patterns.
  • Requires careful handling of hazardous reagents like strong acids and hydroxylamine.
  • Suitable for pharmaceutical intermediate synthesis.

Source: Echemi Chemical Reports, 2023

Hydrolysis of N-Cbz-N-Peptide Derivatives

Method Overview

This approach involves:

  • Synthesizing N-Cbz-N-peptides via solid-phase peptide synthesis.
  • Acidic removal of the carbobenzoxy (CBZ) protecting group.
  • Hydrolysis of the resulting amide under hydrochloric acid to yield this compound.

Application

  • Useful for preparing compounds with peptide-like substituents.
  • Enables incorporation of complex functional groups.

Source: Echemi Chemical Reports, 2023

Reduction of Nitro Precursors

Method Overview

This method involves:

  • Nitration of aromatic precursors using nitric acid.
  • Reduction of the nitro compound with lithium aluminum hydride or similar reducing agents.
  • Subsequent treatment with hydroxylamine to form the carbohydrazide.

Notes

  • Requires careful control of reduction conditions.
  • Provides access to derivatives difficult to obtain by other routes.

Source: Echemi Chemical Reports, 2023

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range (%) Advantages Limitations
One-pot multicomponent reaction Aryl glyoxals, dialkyl malonates, hydrazine hydrate Pyridine Room temp, 12-24 h 75-90 Regioselective, mild, simple Limited to aryl-substituted products
Condensation with substituted benzil Cyanoacetyl hydrazide, substituted benzil CCSO nano catalyst 110 °C, 2-4 min Up to 100 Fast, high purity, no chromatography Requires catalyst preparation
Hofmann elimination sequence Substituted phenylpropanamide Sulfuric acid, NaOH, hydroxylamine hydrochloride Acid/base treatment, multi-step Variable Versatile, useful for pharma intermediates Hazardous reagents, multi-step
Hydrolysis of N-Cbz-N-peptide N-Cbz-N-peptide Strong acid (HCl) Acidic hydrolysis Moderate Incorporates peptide moieties Requires peptide synthesis expertise
Reduction of nitro compounds Nitro aromatic compounds LiAlH4, hydroxylamine Reduction, then reaction Variable Access to nitro-substituted derivatives Sensitive reagents, safety concerns

Research Findings and Practical Notes

  • The one-pot multicomponent reaction is favored for its operational simplicity and high regioselectivity, making it suitable for library synthesis of derivatives with potential biological activity, especially as xanthine oxidase inhibitors.
  • Catalytic condensation methods (e.g., using CCSO nano catalyst) provide rapid synthesis with high purity, beneficial for industrial scale-up.
  • Methods involving hazardous reagents (e.g., Hofmann elimination, nitro reduction) require specialized laboratory conditions and trained personnel due to safety concerns.
  • Selection of a method depends on the desired substitution pattern, scale, available starting materials, and safety considerations.

Chemical Reactions Analysis

Scientific Research Applications

3-oxo-2,3-dihydropyridazine-4-carbohydrazide and its derivatives have diverse applications, mainly in the pharmaceutical field, including use as inhibitors and treatments for various diseases.

Aryl Hydrocarbon Receptor (AHR) Inhibitors:

  • Cancer Treatment: 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide compounds can inhibit AHR and may be used in the treatment or prophylaxis of cancer . These compounds can target uncontrolled cell growth, proliferation, and survival of tumor cells, as well as immunosuppression and inappropriate immune or inflammatory responses mediated by AHR . Examples include liquid and solid tumors and their metastases .
  • Treatment of Dysregulated Immune Responses: These compounds can also be used to treat conditions with dysregulated immune responses, acting alone or in combination with other active ingredients .

Cannabinoid Receptor Ligands:

  • CB2R Ligands: Pyridazinone-4-carboxamides are a promising scaffold for developing potent and selective CB2R ligands . Certain synthesized entities have demonstrated to behave as CB2R inverse agonists . For example, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (9) displayed high CB2-affinity and notable selectivity .

Xanthine Oxidase Inhibitors:

  • Treatment of Hyperuricemia and Gout: 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives have been designed and synthesized as xanthine oxidase inhibitors . Most hydrazide derivatives exhibit potency levels in the micromolar range and bind to the active site of XO through a novel interaction mode .

HIV-1 Inhibitors:

  • Anti-HIV-1 Agents: Coumarin-3-carbohydrazide derivatives have been designed and synthesized as potential new agents active against HIV-1 integrase (IN) . These compounds were shown to be non-toxic to human cells and exhibited promising anti-HIV-1 IN activities .
  • Inhibition Mechanism: The compounds bind to the active pocket of the enzyme, with the potential for hydrogen bonding through interactions with amino acid residues within the catalytic site of HIV-1 IN .

Other Applications and Activities:

  • Antimicrobial Agents: Pyridazinone compounds have been studied for their potential as antimicrobial agents .
  • Histamine Receptor Antagonists: Heterobiaryl derivatives, including those related to this compound, can act as histamine receptor antagonists .
  • H3 Antagonists/Inverse Agonists: Substituted pyridazinone derivatives have been explored for their use as H3 antagonists/inverse agonists .
  • Inhibitory Activity Against Hepatitis C Virus: Heterocyclic compounds, including those related to this compound, have been investigated for their inhibitory activity against hepatitis C virus cell infection .
  • Inhibitory Activities Against AMPA and/or Kainate Receptor: Pyridazinone and triazinone compounds have demonstrated inhibitory activities against AMPA receptor and/or kainate receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxylic Acid Derivatives (e.g., 23c)

Replacing the carbohydrazide group with a carboxylic acid (e.g., 6-(3-cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, 23c) abolishes XO inhibitory activity (IC₅₀ > 100 µM). Structural analysis indicates that the carboxylic acid forms only one hydrogen bond (with Glu802), versus three for the carbohydrazide group, explaining the drastic activity drop .

Carboxamide Derivatives

Carboxamide analogs (e.g., 3-oxo-2,3-dihydropyridazine-4-carboxamide) exhibit reduced potency due to diminished hydrogen-bonding capacity.

Substituted 6-Aryl Analogs

Substituents on the 6-aryl ring significantly modulate activity:

  • Electron-withdrawing groups (EWGs): Nitro (22h, IC₅₀ = 1.92 µM) and cyano (22b, IC₅₀ = 1.03 µM) at the R1 position enhance inhibition by stabilizing ligand-enzyme interactions .
  • Halogen substituents : Bromo-substituted derivatives (e.g., 24 ) show moderate activity (IC₅₀ ~ 2.5 µM), while 3,4-methylenedioxy substituents (22 ) retain potency (IC₅₀ = 1.8 µM) .
  • Bulkier substituents : Isobutoxy groups at R2 improve hydrophobic interactions, as seen in 22c (IC₅₀ = 1.5 µM) .

Non-Pyridazinone Scaffolds

Compounds with unrelated cores but similar functional groups, such as 3-oxo-2,3-dihydrofurocoumarins (e.g., 2, 3), exhibit cytotoxic activity (CTD₅₀ = 4.9–5.1 µM) but lack XO inhibition, underscoring the pyridazinone scaffold's specificity .

Biological Activity

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (often referred to as "compound 22c") has garnered attention in medicinal chemistry due to its potential as a xanthine oxidase (XO) inhibitor. This compound is part of a broader class of hydrazine derivatives that exhibit various biological activities, including antioxidant properties and potential therapeutic effects against conditions related to oxidative stress and inflammation.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridazine ring with a keto group and a carbohydrazide moiety. The synthesis typically involves the reaction of appropriate hydrazine derivatives with diketones or other carbonyl compounds under controlled conditions. Recent studies have developed efficient one-pot strategies for synthesizing various aryl-substituted derivatives, enhancing the yield and purity of the final products .

Xanthine Oxidase Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The inhibition of XO is crucial for managing conditions like gout and hyperuricemia.

In Vitro Studies :

  • IC50 Values : In vitro assays have demonstrated that compound 22c exhibits an IC50 value significantly lower than allopurinol, a standard treatment for gout, indicating superior potency as an XO inhibitor. For instance, some derivatives showed IC50 values in the micromolar range (e.g., 6.43 μM), while others were even more potent .
  • Molecular Docking : Molecular docking studies reveal that these compounds bind effectively to the active site of XO through unique interaction modes, differing from traditional inhibitors like febuxostat. This binding is facilitated by hydrogen bonds formed between specific residues in the enzyme and functional groups on the compound .

Antioxidant Activity

In addition to XO inhibition, this compound demonstrates notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases.

DPPH Assay Results :

  • Compounds derived from this scaffold have exhibited IC50 values ranging from 6.61 μM to 21.08 μM in DPPH radical scavenging assays, indicating their potential as antioxidants .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the aryl substituents significantly affect biological activity. For example:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., cyano or nitro groups) at specific positions on the phenyl ring enhances inhibitory activity against XO.
  • Hydrophobic Interactions : Increasing lipophilicity through longer carbon chains has been correlated with improved XO inhibition .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound:

  • Study on Derivatives : A series of derivatives were synthesized and tested for their biological activity. The most promising derivative (designated as compound 8b) was subjected to kinetic analysis, revealing a mixed-type inhibition mechanism on XO .
  • Comparative Analysis : In comparative studies against known inhibitors like febuxostat and allopurinol, compounds derived from this scaffold have shown enhanced activity profiles, making them candidates for further development in treating XO-related diseases.

Q & A

Q. What are the common synthetic routes for preparing 3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives?

The compound is typically synthesized via one-pot multicomponent reactions using arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine at room temperature, achieving regioselectivity and yields of 70–95% . Alternative methods involve refluxing intermediates (e.g., pyrido[1,2-a]pyrimidine-3-carbohydrazide) with aromatic acids in POCl₃, followed by neutralization and purification via column chromatography .

Q. How is structural characterization performed for this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : Assigning aromatic protons (δ 7.2–8.5 ppm), hydrazide NH (δ 10.4–13.9 ppm), and carbonyl carbons (δ 160–165 ppm) .
  • FT-IR : Confirming carbonyl (1677–1683 cm⁻¹) and NH (3142–3482 cm⁻¹) stretches .
  • Elemental analysis : Validating purity (e.g., C 49.92%, N 21.17% for chloro-substituted derivatives) .

Q. What biological activities are associated with this scaffold?

Derivatives exhibit antimicrobial activity (e.g., inactivation of glucosamine-6-phosphate synthase via molecular docking) and xanthine oxidase inhibition (IC₅₀ values <10 µM for 6-aryl-substituted analogs) .

Q. How is purity assessed during synthesis?

TLC (using ethyl acetate/hexane eluents) and column chromatography are standard. Melting points (e.g., 272–299°C for bromo/nitro derivatives) and HPLC further validate purity .

Advanced Research Questions

Q. How can regioselectivity be controlled in one-pot syntheses?

Regioselectivity in multicomponent reactions is achieved by optimizing solvent polarity (e.g., pyridine) and reaction temperature (room temperature). Steric and electronic effects of substituents on arylglyoxals also direct regiochemistry . Confirmation requires comparative NMR analysis of regioisomers .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Unexpected NMR peaks : Use DEPT-135 or HSQC to distinguish NH protons from solvent artifacts .
  • Impurity identification : Combine mass spectrometry (HRMS) with recrystallization in DMSO/EtOH .
  • Crystallographic validation : SHELXL refinement of X-ray data resolves ambiguities in bond lengths and angles .

Q. How do substituents influence biological activity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance xanthine oxidase inhibition by increasing electrophilicity at C3 .
  • Aromatic bulk (e.g., 3,4-methylenedioxyphenyl) improves antimicrobial activity via hydrophobic binding pockets .

Q. What computational methods support experimental data?

  • Gaussian 09W : Optimizes geometries and calculates vibrational spectra (FT-IR) for comparison with experimental data .
  • Molecular docking (AutoDock/Vina) : Predicts binding modes to targets like glucosamine-6-phosphate synthase (docking scores <−8 kcal/mol) .

Q. How are nano-catalysts applied in synthesis optimization?

CCSO (Ce0.94Ca0.05Sr0.01O1.94) nano-catalysts enable solvent-free synthesis at 90–95% yield in 2–4 minutes. TEM/XRD confirms catalyst stability, while recyclability reduces costs .

Q. What challenges arise in crystallizing this compound?

Poor solubility in common solvents (e.g., DMSO) complicates crystal growth. Strategies include:

  • Co-crystallization : Using trifluoroacetic acid as a co-solvent.
  • High-throughput screening : Employing 96-well plates with varied solvent mixtures.
  • SHELXD : Resolving twinning issues in low-symmetry space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.